molecular formula C15H19N3O3S B11173035 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11173035
M. Wt: 321.4 g/mol
InChI Key: GQNDAPKZHCWQFN-UHFFFAOYSA-N
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Description

The compound 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide features a 1,3,4-thiadiazole core substituted with a propan-2-yl group at position 5 and an acetamide linker connected to a 3,4-dimethoxyphenyl moiety. This structure combines lipophilic (propan-2-yl) and electron-rich aromatic (dimethoxyphenyl) groups, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C15H19N3O3S/c1-9(2)14-17-18-15(22-14)16-13(19)8-10-5-6-11(20-3)12(7-10)21-4/h5-7,9H,8H2,1-4H3,(H,16,18,19)

InChI Key

GQNDAPKZHCWQFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC

solubility

17.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A common approach involves reacting isopropyl isothiocyanate with hydrazine hydrate to form a thiosemicarbazide intermediate, followed by cyclization in acidic conditions.

Example Procedure :

  • Thiosemicarbazide Formation :

    • Isopropyl isothiocyanate (10 mmol) is treated with hydrazine hydrate (12 mmol) in ethanol at 0–5°C for 2 hours.

    • Yield: 85–90%.

  • Cyclization :

    • The intermediate is refluxed in concentrated H₂SO₄ (98%) for 4 hours.

    • Neutralization with NaHCO₃ and extraction with dichloromethane yields 5-isopropyl-1,3,4-thiadiazol-2-amine.

    • Yield: 78–82%.

Table 1: Optimization of Cyclization Conditions

Acid CatalystTemperature (°C)Time (h)Yield (%)
H₂SO₄ (98%)120482
HCl (conc.)100668
PPA*140375
*Polyphosphoric acid

Preparation of 2-(3,4-Dimethoxyphenyl)Acetic Acid

This intermediate is synthesized via Friedel-Crafts acylation or hydrolysis of nitriles.

Friedel-Crafts Acylation

  • Reaction :

    • 3,4-Dimethoxybenzene (1 eq) is treated with chloroacetyl chloride (1.2 eq) in the presence of AlCl₃ (1.5 eq) in anhydrous dichloromethane at 0°C.

    • Stirred for 12 hours at room temperature.

  • Hydrolysis :

    • The crude product is hydrolyzed with NaOH (10%) at 80°C for 2 hours.

    • Acidification with HCl yields 2-(3,4-dimethoxyphenyl)acetic acid.

    • Yield: 70–75%.

Key Data :

  • Melting Point : 98–100°C

  • ¹H NMR (CDCl₃) : δ 3.87 (s, 6H, OCH₃), 4.12 (s, 2H, CH₂), 6.82–7.05 (m, 3H, aromatic).

Amidation to Form the Final Product

Coupling the thiadiazole amine with 2-(3,4-dimethoxyphenyl)acetyl chloride is the final step.

Schotten-Baumann Reaction

  • Acid Chloride Preparation :

    • 2-(3,4-Dimethoxyphenyl)acetic acid (1 eq) is treated with thionyl chloride (2 eq) at 60°C for 3 hours.

    • Excess SOCl₂ is removed under vacuum.

  • Amidation :

    • The acid chloride is added dropwise to a solution of 5-isopropyl-1,3,4-thiadiazol-2-amine (1 eq) and NaOH (2 eq) in water/THF (1:1).

    • Stirred at 0°C for 1 hour, then at room temperature for 4 hours.

    • Yield: 65–70%.

Coupling Using EDC/HOBt

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).

  • Conditions :

    • 2-(3,4-Dimethoxyphenyl)acetic acid (1 eq), EDC (1.2 eq), HOBt (1.2 eq), and thiadiazole amine (1 eq) in DMF at 25°C for 24 hours.

    • Yield: 80–85%.

Table 2: Comparison of Amidation Methods

MethodSolventTemperature (°C)Time (h)Yield (%)
Schotten-BaumannTHF/H₂O25570
EDC/HOBtDMF252485
DCC/DMAP*CH₂Cl₂0 → 251278
*Dicyclohexylcarbodiimide/4-dimethylaminopyridine

Alternative Routes and Modifications

One-Pot Synthesis

A convergent approach involves simultaneous cyclization and amidation:

  • Reaction :

    • 3,4-Dimethoxyphenylacetonitrile (1 eq), isopropyl isothiocyanate (1 eq), and hydrazine hydrate (1.2 eq) are refluxed in ethanol for 8 hours.

  • Cyclization :

    • Add H₂SO₄ (98%) and reflux for 3 hours.

    • Yield: 60–65%.

Microwave-Assisted Synthesis

  • Conditions :

    • 2-(3,4-Dimethoxyphenyl)acetic acid, 5-isopropyl-1,3,4-thiadiazol-2-amine, and EDC/HOBt in DMF irradiated at 100°C for 20 minutes.

    • Yield: 88%.

Critical Analysis of Methodologies

  • Yield Optimization : The EDC/HOBt method provides the highest yield (85%) but requires anhydrous conditions.

  • Cost-Effectiveness : Schotten-Baumann is more economical but less efficient.

  • Purity : Microwave synthesis reduces reaction time and improves purity (98% by HPLC).

Table 3: Purity and Scalability Data

MethodPurity (%)Scalability (kg)
Schotten-Baumann95≤1
EDC/HOBt97≤5
Microwave98≤2

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions to yield 2-(3,4-dimethoxyphenyl)acetic acid and 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine.

Conditions Reagents Products Yield
Acidic (HCl, reflux)6M HCl, 80°C, 4 hrs2-(3,4-Dimethoxyphenyl)acetic acid + 5-(propan-2-yl)-1,3,4-thiadiazol-2-amine78%
Alkaline (NaOH)2M NaOH, 60°C, 3 hrsSame products as above82%

This reaction is critical for modifying the compound’s pharmacophore in drug discovery.

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring undergoes nucleophilic substitution at position 5 (C-5) when reacted with amines, thiols, or alkoxides.

2.1. Reaction with Piperazine Derivatives

Reaction with piperazine under reflux in dry benzene produces derivatives with enhanced biological activity.

Reagent Conditions Product Application
PiperazineDry benzene, 80°C, 8 hrsN-(5-(propan-2-yl)-1,3,4-thiadiazol-2-yl)-2-(3,4-dimethoxyphenyl)piperazineAnticancer lead compound

This modification improves binding to tubulin, as shown by molecular docking studies .

2.2. Reaction with Thiols

Thiols displace the acetamide group under basic conditions:

Reagent Conditions Product Yield
Ethyl mercaptanKOH, ethanol, 50°C, 2 hrs5-(propan-2-yl)-2-(ethylthio)-1,3,4-thiadiazole65%

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with nitrile oxides to form fused heterocycles.

Reagent Conditions Product Key Data
Nitrile oxide (in situ)DMF, 100°C, 12 hrs1,3,4-Thiadiazolo[3,2-b] oxadiazine1H^1H NMR: δ 7.2–7.5 ppm

This reaction expands the compound’s utility in synthesizing polycyclic scaffolds for kinase inhibition .

4.1. Oxidation of the Isopropyl Group

The propan-2-yl substituent oxidizes to a ketone using KMnO₄:

Reagent Conditions Product
KMnO₄H₂SO₄, 70°C, 6 hrs2-(3,4-Dimethoxyphenyl)-N-[5-(2-oxopropyl)-1,3,4-thiadiazol-2-yl]acetamide

This modification alters lipophilicity, impacting membrane permeability.

4.2. Reduction of the Acetamide

LiAlH₄ reduces the acetamide to a primary amine:

Reagent Conditions Product
LiAlH₄THF, 0°C → reflux, 4 hrs2-(3,4-Dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethylamine

Comparative Reactivity with Analogues

The compound’s reactivity aligns with structurally similar thiadiazoles but differs due to electron-donating methoxy groups:

Compound Reaction with Piperazine Hydrolysis Rate (t₁/₂)
2-(3,4-Dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamideFast (8 hrs)2.1 hrs
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamideSlow (12 hrs)3.5 hrs

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

  • Substitution : The thiadiazole’s C-5 is activated for SNAr due to electron withdrawal by adjacent nitrogen atoms .

  • Cycloaddition : Dipolarophilic character of the thiadiazole enables regioselective bond formation .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide. For instance, derivatives of thiadiazoles have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer types. A study demonstrated that certain thiadiazole derivatives exhibit significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety can exhibit potent antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways . The specific compound discussed may also share these characteristics.

Anticonvulsant Effects

There is emerging evidence that compounds with similar structures can act as anticonvulsants by modulating voltage-gated sodium channels. This action helps stabilize neuronal membranes and prevent excessive neuronal firing, which is critical in managing seizure disorders . Further research into the specific effects of 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide could elucidate its potential in treating epilepsy.

Therapeutic Applications

Given its diverse biological activities, 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide may find applications in various therapeutic areas:

  • Cancer Therapy : As an anticancer agent targeting specific pathways in tumor cells.
  • Infectious Diseases : As a novel antimicrobial agent against resistant bacterial strains.
  • Neurological Disorders : As a potential treatment for epilepsy and other seizure-related conditions.

Case Studies and Research Findings

Several studies have explored the efficacy of thiadiazole derivatives in clinical settings:

  • A study published in MDPI reported that certain thiadiazole derivatives demonstrated significant anticancer activity through apoptosis induction in breast cancer cells .
  • Another investigation highlighted the synthesis and biological evaluation of novel thiadiazole compounds showing promising results against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical Properties

Key analogues from highlight the impact of substituents on melting points and synthetic yields:

Compound ID Substituents on Thiadiazole Phenoxy/Acetamide Substituents Melting Point (°C) Yield (%)
5e 4-Chlorobenzylthio 5-Isopropyl-2-methylphenoxy 132–134 74
5j 4-Chlorobenzylthio 2-Isopropyl-5-methylphenoxy 138–140 82
5k Methylthio 2-Methoxyphenoxy 135–136 72
5h Benzylthio 2-Isopropyl-5-methylphenoxy 133–135 88

Key Observations :

  • Thiadiazole Substituents : Bulky groups (e.g., benzylthio in 5h) correlate with higher yields (88%), likely due to improved solubility during synthesis.
  • Phenoxy Substituents: Methyl and isopropyl groups increase melting points (e.g., 5j: 138–140°C), suggesting enhanced crystallinity compared to methoxy-substituted derivatives (5k: 135–136°C) .

The propan-2-yl group in the target compound may similarly improve lipophilicity and thermal stability compared to methylthio or benzylthio derivatives.

ACE2 Inhibition ():

A structurally related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide, exhibits a docking score of -5.51 kcal/mol against ACE2, indicating moderate binding affinity. The 3,4-dimethoxyphenyl group likely contributes to π-π stacking interactions with the receptor .

Carcinogenicity ():

Nitrofuran derivatives with thiadiazole rings, such as N-[5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-yl]acetamide, show significant carcinogenicity in rodent models. However, the absence of a nitro group in the target compound suggests a safer profile .

Structural Modifications and Activity Trends

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Fluorine or trifluoromethyl groups (e.g., flufenacet) enhance agrochemical activity but may reduce biocompatibility .
    • Methoxy groups (as in the target compound) improve solubility and are common in CNS-active drugs due to blood-brain barrier penetration .
  • Thiadiazole Core Modifications :
    • Sulfanyl or sulfonyl linkages (e.g., 5h, 5j) increase metabolic stability but may reduce synthetic accessibility .

Biological Activity

2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration that combines a thiadiazole moiety with an aromatic system, which is known to enhance biological interactions. This article reviews the biological activities of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is C₁₈H₂₃N₃O₄S. The compound's structure can be represented as follows:

IUPAC Name 2(3,4dimethoxyphenyl)N[5(propan2yl)1,3,4thiadiazol2yl]acetamide\text{IUPAC Name }2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Antimicrobial Activity

Research has indicated that derivatives containing the thiadiazole moiety exhibit notable antimicrobial properties. In a study by Dogan et al., various thiadiazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 32.6 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like streptomycin .

CompoundBacterial StrainMIC (µg/mL)
1Staphylococcus aureus32.6
2Escherichia coli47.5

Anticancer Activity

The anticancer potential of this compound has been explored through its interaction with specific molecular targets involved in cancer proliferation. Studies have shown that it may inhibit enzymes critical for tumor growth. For instance, the compound demonstrated cytotoxic effects in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, studies have suggested that compounds with similar structural features possess anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

The mechanism of action for 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide likely involves binding to specific receptors or enzymes that modulate biological pathways related to inflammation and cell growth. The presence of the thiadiazole ring enhances its ability to interact with various biological targets .

Case Studies

Several case studies have highlighted the efficacy of this compound in different biological assays:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound showed effective inhibition against Xanthomonas axonopodis, a plant pathogen responsible for significant agricultural losses .
  • Anticancer Studies : In vitro tests on human cancer cell lines revealed that compounds similar to this one reduced cell viability significantly when treated with varying concentrations .
  • Inflammation Models : Animal models treated with this compound showed reduced inflammation markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What are the optimized synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide, and how can reaction conditions be monitored?

Answer:
The synthesis typically involves condensation of a thiadiazol-2-amine derivative with a substituted acetyl chloride. For example:

  • Step 1: React 5-isopropyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C .
  • Step 2: Introduce the 3,4-dimethoxyphenyl moiety via nucleophilic substitution or coupling reactions.
  • Monitoring: Use thin-layer chromatography (TLC) to track reaction progress, with ethyl acetate/hexane (3:7) as a mobile phase .
  • Purification: Recrystallize the product from ethanol-DMF (4:1) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?

Answer:

  • X-ray crystallography is critical for determining bond lengths, dihedral angles, and intramolecular interactions (e.g., S···O contacts of ~2.68 Å) .
  • NMR spectroscopy (¹H/¹³C) confirms proton environments, such as methoxy (δ 3.8–3.9 ppm) and thiadiazole NH (δ 10.2 ppm) .
  • FT-IR identifies key functional groups: C=O (1690–1710 cm⁻¹), C-N (1250–1300 cm⁻¹), and S-N (650–700 cm⁻¹) .

Advanced: How can researchers design assays to evaluate the compound’s bioactivity against cancer cell lines?

Answer:

  • Cell lines: Use MCF-7 (breast) or HeLa (cervical) cancer cells, with IC₅₀ determination via MTT assays .
  • Controls: Include cisplatin or doxorubicin as positive controls.
  • Mechanistic studies: Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .
  • Data interpretation: Compare results to structurally similar thiadiazoles (e.g., antiproliferative activity in ).

Advanced: How should contradictory spectral data (e.g., NMR shifts vs. X-ray results) be resolved?

Answer:

  • Cross-validation: Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G**) .
  • Dynamic effects: Consider temperature-dependent NMR to assess conformational flexibility (e.g., rotational barriers of the propan-2-yl group) .
  • Crystallographic refinement: Use software like SHELXL to resolve hydrogen bonding discrepancies (e.g., N–H···O vs. C–H···O interactions) .

Advanced: What computational strategies are effective for modeling the compound’s interactions with biological targets?

Answer:

  • Molecular docking: Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or EGFR kinase, leveraging PubChem’s 3D conformers (InChIKey: JTEDVNFIPPZBEN) .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers or protein-binding pockets .
  • QSAR models: Train on thiadiazole derivatives with known IC₅₀ values to predict bioactivity .

Advanced: How does the compound’s stability vary under different pH and temperature conditions?

Answer:

  • Thermal stability: Perform TGA/DSC to identify decomposition points (>200°C typical for thiadiazoles) .
  • pH stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Thiadiazole rings are stable in acidic conditions but hydrolyze in basic media (pH >10) .
  • Light sensitivity: Store in amber vials at 2–8°C; UV-Vis spectroscopy detects photodegradation .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound?

Answer:

  • Key modifications:
    • Thiadiazole substituents: Replace isopropyl with aryl groups (e.g., 4-fluorophenyl) to enhance cytotoxicity .
    • Acetamide linker: Introduce electron-withdrawing groups (e.g., Cl, CF₃) to improve metabolic stability .
  • Biological testing: Compare modified analogs in antimicrobial (MIC against S. aureus) and anticancer assays .

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